

# GSK256066 Clinical Trial Performance Against Placebo: A Comparative Guide

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## Compound of Interest

Compound Name: GSK256066

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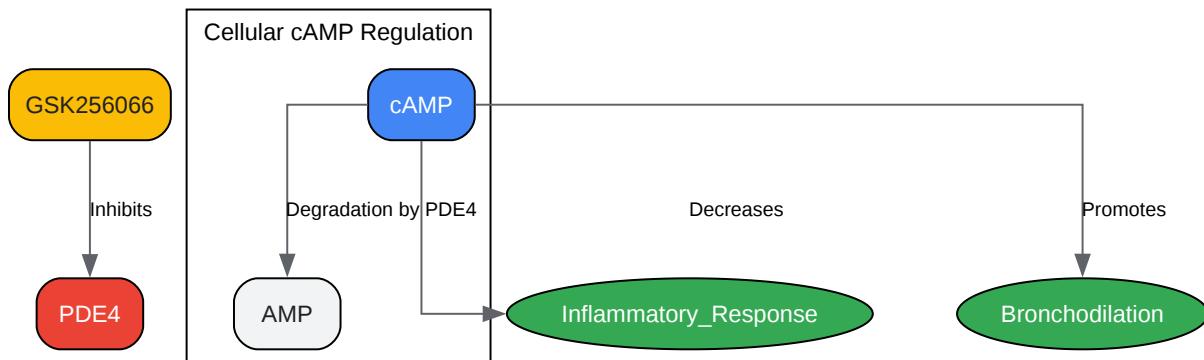
This guide provides an objective comparison of the clinical trial results for the inhaled phosphodiesterase 4 (PDE4) inhibitor, **GSK256066**, relative to placebo. The data presented is compiled from studies in patients with asthma and chronic obstructive pulmonary disease (COPD).

## Executive Summary

**GSK256066** is a potent and selective PDE4 inhibitor developed for the treatment of inflammatory respiratory diseases.<sup>[1]</sup> As an inhaled therapy, it is designed to minimize systemic side effects often associated with oral PDE4 inhibitors.<sup>[1][2]</sup> Clinical trials have demonstrated its potential in attenuating allergen-induced bronchoconstriction in asthmatics and have explored its safety and efficacy in patients with COPD.<sup>[3][4]</sup>

## Mechanism of Action: PDE4 Inhibition

**GSK256066** exerts its anti-inflammatory effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is highly expressed in inflammatory cells and is responsible for the degradation of cyclic adenosine monophosphate (cAMP).<sup>[5]</sup> By inhibiting PDE4, **GSK256066** increases intracellular cAMP levels, which leads to the relaxation of smooth muscle and the suppression of inflammatory cell activity.<sup>[5]</sup>



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**Caption:** Signaling pathway of **GSK256066** via PDE4 inhibition.

## Efficacy in Asthma

A key study evaluated the effect of **GSK256066** on airway responses to allergen challenges in mild asthmatics.<sup>[6]</sup>

## Allergen Challenge Response in Mild Asthmatics

Endpoint	GSK256066 (87.5 mcg)	Placebo	% Attenuation/Inhibition vs. Placebo	p-value
<hr/>				
Early Asthmatic Response (EAR)				
<hr/>				
Minimum FEV1 Fall	---	---	40.9%	0.014[3]
<hr/>				
Weighted Mean FEV1 Fall	---	---	57.2%	0.014[3]
<hr/>				
Late Asthmatic Response (LAR)				
<hr/>				
Minimum FEV1 Fall	---	---	26.2%	0.007[3]
<hr/>				
Weighted Mean FEV1 Fall	---	---	34.3%	0.005[3]
<hr/>				

FEV1: Forced Expiratory Volume in 1 second

## Efficacy and Safety in Moderate COPD

A Phase IIa study assessed the safety and tolerability of **GSK256066** in patients with moderate COPD over a 28-day period.[4]

## Lung Function in Moderate COPD Patients

Endpoint	GSK256066 (87.5 µg)	Placebo	Mean Difference from Placebo	95% Confidence Interval
Post-Bronchodilator FEV1	Trend for increase	No significant change	Not specified	Not specified
Residual Volume	Reduction	No significant change	-0.367 L	(0.112, 0.622 L) [4]

## Safety and Tolerability in Moderate COPD Patients

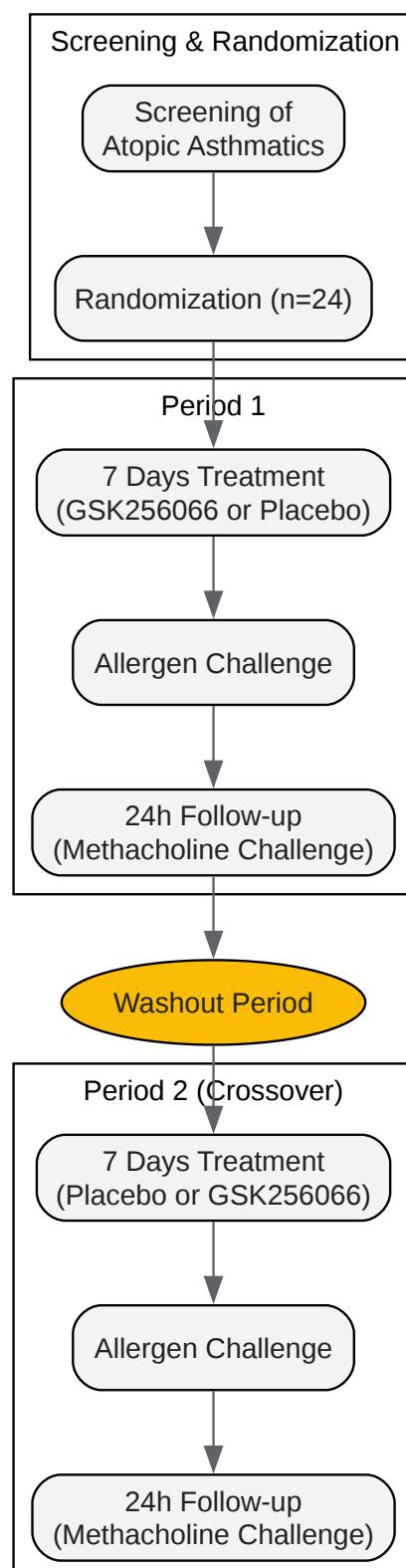
Adverse Event Profile	GSK256066 (25 µg and 87.5 µg)	Placebo
Incidence and Intensity of Treatment-Related Adverse Events	Similar to placebo[4]	Similar to treatment groups[4]
Most Frequent Adverse Event	Nasopharyngitis[4]	Not specified
Serious Adverse Events	None reported[4]	Not specified
Gastrointestinal Adverse Events	Low incidence, similar to placebo[4]	Low incidence[4]

## Experimental Protocols

### Asthma Allergen Challenge Study (NCT00380354)

- Study Design: A randomized, double-blind, placebo-controlled, crossover study.[6][7]
- Participants: 24 steroid-naïve atopic asthmatics with both early and late responses to inhaled allergens.[6][7]
- Treatment Regimen: Inhaled **GSK256066** (87.5 mcg) or placebo administered once daily for 7 days.[6][7]

- Primary Endpoint: The effect on the late asthmatic response (LAR), measured by the fall in FEV1.[6]
- Secondary Endpoints: Included the early asthmatic response (EAR) and methacholine reactivity 24 hours post-allergen challenge.[3]



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